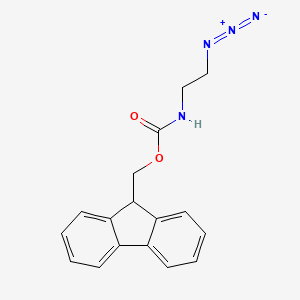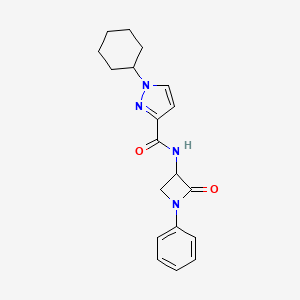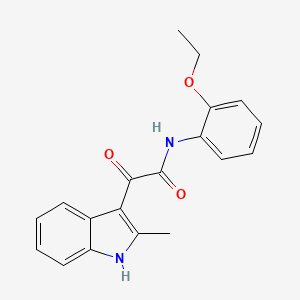
Fmoc-EDA-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-EDA-N3 is a reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Fmoc-EDA-N3 is a part of the Fmoc protected single amino acids (Fmoc-SAAs) family . The synthesis of Fmoc-SAAs has attracted great interest due to their ease of synthesis and applications as functional materials . The synthesis of Fmoc-EDA-N3 involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Fmoc-EDA-N3 is C17H16N4O2 . The compound is known for its unique properties, which make it a versatile chemical compound utilized in scientific research.Chemical Reactions Analysis
Fmoc-EDA-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Fmoc-EDA-N3 is a white crystalline powder with a melting point of 99 - 101 °C . It should be stored at 2 - 8 °C .Applications De Recherche Scientifique
Ambidextrous Gelation
Fmoc-EDA-N3 has been explored as a low molecular weight gelator (LMWG). Unlike other Fmoc-functionalized amino acids, it exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels. The self-assembly of Fmoc-EDA-N3 is driven by aromatic π–π stacking and hydrogen bonding interactions. These gels have several advantages:
Self-Supporting Hydrogels
Fmoc-EDA-N3 belongs to a class of Fmoc-modified amino acids and peptides that self-assemble and form hydrogels in aqueous solutions. Its inherent hydrophobicity and aromaticity contribute to gelation. Researchers have investigated its gelation behavior using biophysical techniques .
Bio-Inspired Materials
The Fmoc moiety in Fmoc-EDA-N3 imparts hydrophobic and aromatic properties. These features make it an interesting building block for bio-inspired materials. Researchers have explored its potential in designing novel materials for various applications .
Sensor Platforms
The pH-responsive behavior of Fmoc-EDA-N3 hydrogels could be harnessed for sensor applications. By incorporating specific analyte-sensitive moieties, these gels may serve as platforms for detecting environmental changes or biomolecules.
Mécanisme D'action
Target of Action
Fmoc-EDA-N3 is a click chemistry reagent . It contains an Azide group and primarily targets molecules containing Alkyne groups . The interaction between the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule forms the basis of its action .
Mode of Action
Fmoc-EDA-N3 interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction involves the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule . Additionally, Fmoc-EDA-N3 can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-EDA-N3 is the azide-alkyne cycloaddition reaction . This reaction is a type of click chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .
Result of Action
The result of Fmoc-EDA-N3’s action is the formation of a covalent bond between the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule . This bond formation can be used to modify or label molecules, making Fmoc-EDA-N3 a valuable tool in various fields, including drug discovery .
Action Environment
The action of Fmoc-EDA-N3 is influenced by several environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .
Orientations Futures
Fmoc-EDA-N3, as a part of the Fmoc protected single amino acids (Fmoc-SAAs) family, has shown potential in various scientific fields . The ability to control the morphologies resulting from self-assembly of Fmoc-SAAs can lead to the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHZKBHUFSLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-EDA-N3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)


![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)
![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)